Methyl 6-(2-oxocyclohexyl)nicotinate
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Overview
Description
Methyl 6-(2-oxocyclohexyl)nicotinate is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is a derivative of nicotinic acid and features a cyclohexanone moiety attached to the nicotinate structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 6-(2-oxocyclohexyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process. Industrial production methods may involve more advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
Methyl 6-(2-oxocyclohexyl)nicotinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the nicotinate moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 6-(2-oxocyclohexyl)nicotinate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-(2-oxocyclohexyl)nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through pathways involving nicotinic acid receptors and other related molecular targets. These interactions can lead to various biological effects, including vasodilation and modulation of metabolic pathways .
Comparison with Similar Compounds
Methyl 6-(2-oxocyclohexyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A simpler ester of nicotinic acid used for similar applications.
Nicotinic acid: The parent compound with broader biological activities.
Cyclohexanone derivatives: Compounds with similar structural features but different functional groups.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 6-(2-oxocyclohexyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)9-6-7-11(14-8-9)10-4-2-3-5-12(10)15/h6-8,10H,2-5H2,1H3 |
InChI Key |
SVIVTSIPVHTHJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2CCCCC2=O |
Origin of Product |
United States |
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